molecular formula C6H3ClN2O4 B13818327 1-Chloro-2,3-dinitrobenzene CAS No. 25567-67-3

1-Chloro-2,3-dinitrobenzene

Cat. No.: B13818327
CAS No.: 25567-67-3
M. Wt: 202.55 g/mol
InChI Key: KYDXWCHDUCDNGR-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with a chlorine atom and two nitro groups at the 2 and 3 positions. This compound is part of the broader class of nitrobenzenes, which are known for their significant roles in various chemical processes and applications .

Preparation Methods

1-Chloro-2,3-dinitrobenzene can be synthesized through several methods:

Chemical Reactions Analysis

1-Chloro-2,3-dinitrobenzene undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action for 1-Chloro-2,3-dinitrobenzene involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, leading to the formation of a Meisenheimer complex. This intermediate then undergoes further reactions to yield the final substituted product . Additionally, its role as an irreversible inhibitor of thioredoxin reductase involves the alkylation of the enzyme’s active site, leading to its inactivation .

Comparison with Similar Compounds

1-Chloro-2,3-dinitrobenzene can be compared with other nitrobenzene derivatives:

Each of these compounds exhibits unique reactivity and applications based on the positioning of the substituents on the benzene ring, highlighting the importance of structural differences in chemical behavior and utility.

Properties

IUPAC Name

1-chloro-2,3-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDXWCHDUCDNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name CHLORODINITROBENZENES
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Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948455
Record name 1-Chloro-2,3-dinitrobenzene
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Molecular Weight

202.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chlorodinitrobenzenes appears as a colorless to yellow crystalline solid with an almond-like odor. Insoluble in water. Combustible but may be difficult to ignite. Toxic by skin absorption or inhalation (dust, etc.). May spontaneously decompose and explode under prolonged exposure to fire or heat. Produces toxic oxides of nitrogen during combustion.
Record name CHLORODINITROBENZENES
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CAS No.

25567-67-3, 602-02-8
Record name CHLORODINITROBENZENES
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Record name 1-Chloro-2,3-dinitrobenzene
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Record name 1-Chloro-2,3-dinitrobenzene
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Record name Benzene, chlorodinitro- (mixed isomers)
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Record name 1-Chloro-2,3-dinitrobenzene
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Record name 1-CHLORO-2,3-DINITROBENZENE
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